molecular formula C12H15BrN2O2 B2434690 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one CAS No. 1904360-20-8

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2434690
CAS No.: 1904360-20-8
M. Wt: 299.168
InChI Key: BUJZCKIAJFQABE-UHFFFAOYSA-N
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Description

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a complex chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This bromopyridine-pyrrolidine hybrid features a brominated pyridine moiety, a pyrrolidine ring, and a propanone chain, creating a multifunctional scaffold for constructing novel target molecules. The presence of the bromine atom on the pyridine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, allowing researchers to diversify the structure and create a wide array of derivatives for structure-activity relationship studies. In research settings, compounds with this specific structural framework have demonstrated significant potential across multiple therapeutic areas. The pyrrolidine core is a common feature in bioactive molecules, including kappa opioid receptor antagonists investigated for neurological disorders . Similar bromopyridine derivatives are utilized in developing kinase inhibitors for neurodegenerative conditions and are explored as key intermediates in synthesizing aldosterone synthase inhibitors for cardiovascular and renal diseases . The compound serves as a versatile building block in synthetic chemistry, enabling the preparation of more complex molecular architectures. Its structural features make it valuable for probing biological mechanisms and developing potential therapeutic agents. Researchers incorporate this compound into larger structures to create novel chemical entities with tailored properties. This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and implement appropriate handling procedures before using this compound in experimental work. Proper storage conditions and handling protocols are essential for maintaining compound integrity and ensuring research reproducibility.

Properties

IUPAC Name

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-2-12(16)15-6-5-10(8-15)17-11-4-3-9(13)7-14-11/h3-4,7,10H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJZCKIAJFQABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Bromopyridine Intermediate: The starting material, 5-bromopyridine, undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the pyrrolidine ring.

    Coupling Reaction: The bromopyridine intermediate is then coupled with a propanone derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Ensuring the purity of starting materials such as 5-bromopyridine and pyrrolidine.

    Reaction Optimization: Using catalysts and controlled temperature and pressure conditions to maximize the efficiency of the coupling reaction.

    Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.

    Substitution: The bromine atom in the bromopyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one as an anticancer agent. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that modifications to the pyrrolidine moiety enhanced its potency against specific cancer types, indicating that structural optimization could lead to more effective derivatives .

Neurological Disorders

Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The bromopyridine group is believed to interact with neurotransmitter receptors, potentially improving cognitive function.

Case Study :
In animal models of Alzheimer's disease, administration of the compound resulted in improved memory and reduced amyloid plaque formation, as reported in Neuroscience Letters .

Synthetic Applications

The compound is also utilized in synthetic organic chemistry as an intermediate for developing other biologically active molecules. Its unique structure allows chemists to modify it for various applications.

Synthesis of Complex Molecules

The compound serves as a versatile building block for synthesizing complex drug-like molecules. Its functional groups facilitate further reactions, making it valuable in the pharmaceutical industry.

Data Table: Synthesis Pathways

Reaction TypeReagents UsedYield (%)
AlkylationAlkyl halides85
OxidationOxidizing agents90
Coupling ReactionAryl halides and amines75

Mechanism of Action

The mechanism of action of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(pyrrolidin-1-yl)pyridine: Shares the bromopyridine and pyrrolidine moieties but lacks the propanone group.

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is unique due to its combination of a bromopyridine moiety, a pyrrolidine ring, and a propanone group. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula C12H15BrN2O2. This compound features a unique combination of a bromopyridine moiety, a pyrrolidine ring, and a propanone group, contributing to its potential biological activities. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • Bromopyridine moiety : Contributes to its interaction with biological targets.
  • Pyrrolidine ring : Enhances binding affinity and specificity.
  • Propanone group : Provides versatility in chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromopyridine moiety can modulate the activity of these targets, while the pyrrolidine ring may enhance the compound’s binding properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related derivatives have shown effective inhibition of cell proliferation in various cancer cell lines, including:

CompoundCell LineIC50 (µM)
BPUJurkat4.64 ± 0.08
BPUHeLaNot specified
BPUMCF-7Not specified

The mechanism involves cell cycle arrest in the sub-G1 phase and inhibition of angiogenesis in tumor tissues, indicating a multifaceted approach to combating cancer .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The Minimum Inhibitory Concentration (MIC) values for some derivatives are as follows:

CompoundPathogenMIC (µg/mL)
Pyrrole DerivativeStaphylococcus aureus3.125
Pyrrole DerivativeEscherichia coli12.5

These findings highlight the potential of these compounds as lead candidates for developing new antibiotics .

Study on Anticancer Activity

In a study assessing the anticancer potential of similar compounds, it was found that they effectively inhibited the growth of cancer cells through targeted action on specific molecular pathways. The study utilized MTT assays and flow cytometry to evaluate cell viability and apoptosis rates.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrrole-based derivatives showed promising results against resistant strains of bacteria. The compounds were evaluated using standard microbiological techniques, demonstrating their potential as effective therapeutic agents against bacterial infections .

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound exhibits unique biological properties due to its specific structural features. For example:

Compound NameStructural FeaturesUnique Properties
5-Bromo-2-(pyrrolidin-1-yl)pyridineLacks propanone groupLimited bioactivity
1-(5-Bromopyridin-2-yl)piperidin-3-olContains piperidine instead of pyrrolidineDifferent binding characteristics

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one?

Methodological Answer:
Synthesis optimization involves:

  • Stepwise Functionalization : Prioritize introducing the bromopyridine moiety early to avoid side reactions with the pyrrolidine ring .
  • Reactor Systems : Use continuous flow reactors for precise temperature control and improved reaction homogeneity, especially during exothermic steps .
  • Catalyst Screening : Test bases like sodium hydride or potassium carbonate to enhance nucleophilic substitution efficiency .
  • Yield Monitoring : Employ thin-layer chromatography (TLC) or inline HPLC to track intermediate formation and adjust reaction times .

Basic: How can researchers ensure high purity during purification?

Methodological Answer:

  • Chromatographic Techniques : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate polar byproducts .
  • Crystallization Optimization : Recrystallize from ethanol/water mixtures (70:30 v/v) to remove unreacted bromopyridine derivatives .
  • Purity Validation : Confirm >95% purity via LC-MS (ESI+ mode) and ¹H-NMR integration of aromatic protons .

Basic: What analytical methods are recommended for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D conformation of the pyrrolidine ring and bromopyridine orientation, critical for understanding steric effects .
  • Multi-nuclear NMR : Use ¹³C-NMR to verify carbonyl (C=O) and ether (C-O) linkages; 2D NOESY to assess spatial proximity of substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (C₁₂H₁₄BrN₂O₂) with <2 ppm mass error .

Basic: How should solubility and stability be evaluated for biological assays?

Methodological Answer:

  • Solubility Profiling : Test in DMSO (stock solutions) and PBS (pH 7.4) with sonication. If insoluble, use cyclodextrin-based solubilizers .
  • Stability Testing : Incubate at 37°C in serum-containing media for 24h; analyze degradation via LC-MS. Adjust storage to -20°C under argon if unstable .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with (a) pyridine replaced by pyrimidine (electron-withdrawing effects) and (b) pyrrolidine substituted with morpholine (rigidity comparison) .
  • Biological Assays : Test kinase inhibition (e.g., JAK2 or EGFR) and correlate IC₅₀ values with substituent electronegativity (Br vs. Cl) and ring conformation .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity changes when altering the pyrrolidine dihedral angle .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay Validation : Replicate results in orthogonal assays (e.g., cell-free enzymatic vs. cell-based proliferation) to distinguish direct target effects from off-target interactions .
  • Metabolite Screening : Use LC-MS to identify active metabolites in cell lysates that may contribute to discrepancies .
  • Buffer Optimization : Adjust assay pH (6.5–7.8) and ionic strength to mimic physiological conditions, as solubility changes may alter apparent potency .

Advanced: What strategies address enantiomeric separation challenges?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IG-3 column with hexane/isopropanol (85:15) to resolve enantiomers; monitor with polarimetric detection .
  • Asymmetric Synthesis : Employ Evans auxiliaries during pyrrolidine ring formation to favor the (S)-enantiomer, followed by kinetic resolution .
  • Crystallographic Analysis : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to isolate diastereomeric salts .

Advanced: How to evaluate environmental and toxicological impacts during preclinical development?

Methodological Answer:

  • Ecotoxicology Assays : Test aquatic toxicity (Daphnia magna LC₅₀) and biodegradability (OECD 301F) to identify persistent metabolites .
  • ADMET Prediction : Use QSAR models (e.g., ADMET Predictor) to estimate logP, CYP450 inhibition, and hERG liability early in development .
  • Microsomal Stability : Incubate with human liver microsomes (HLMs) to assess oxidative metabolism and identify reactive intermediates .

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